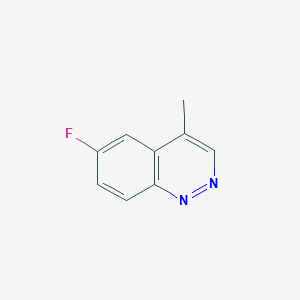
4-Bromopyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrimidine-5-carbonitrile is an organobromine compound with the molecular formula C5H2BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromopyrimidine-5-carbonitrile can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-chloropyrimidine with potassium nitride. Another method includes microwave-assisted aminocarbonylation at the C-2 position using palladium and molybdenum hexacarbonyl. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies, such as continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine atom with a nucleophile.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Coupling reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium and copper for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromopyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, such as enzyme inhibitors.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromopyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been designed as tyrosine kinase inhibitors, targeting the epidermal growth factor receptor (EGFR). These inhibitors mimic ATP and bind to the active site of the receptor, blocking its activity and inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of EGFR can lead to the suppression of tumor growth.
Comparison with Similar Compounds
4-Bromopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
5-Bromopyrimidine: This compound lacks the nitrile group and has different reactivity and applications.
4-Amino-2-bromopyrimidine-5-carbonitrile: This compound has an additional amino group, which can influence its chemical properties and biological activity.
2-Bromopyrimidine-5-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C5H2BrN3 |
|---|---|
Molecular Weight |
183.99 g/mol |
IUPAC Name |
4-bromopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H2BrN3/c6-5-4(1-7)2-8-3-9-5/h2-3H |
InChI Key |
OMGCXESXBTWEQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


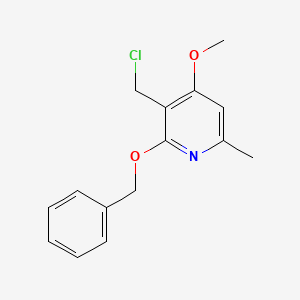
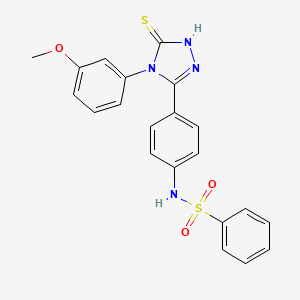
![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate](/img/structure/B11767910.png)
![3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11767914.png)
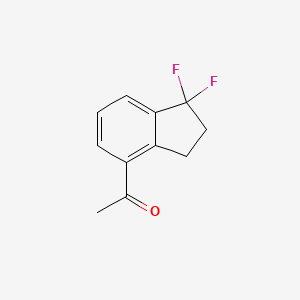
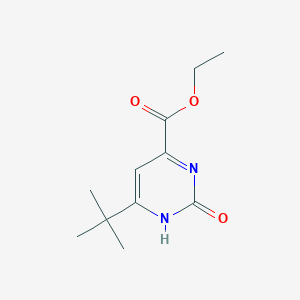
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11767934.png)

![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
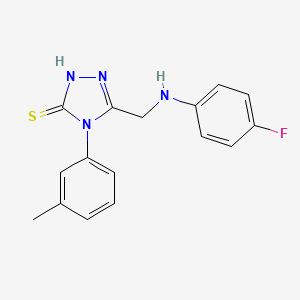

![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)
